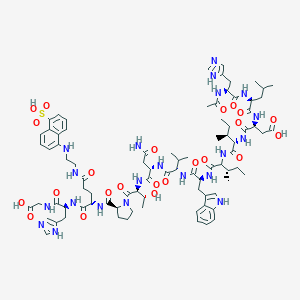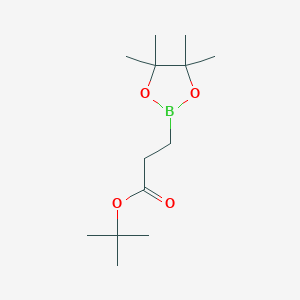![molecular formula C7H5FN2 B164112 8-Fluoroimidazo[1,2-a]piridina CAS No. 139022-26-7](/img/structure/B164112.png)
8-Fluoroimidazo[1,2-a]piridina
Descripción general
Descripción
8-Fluoroimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C7H5FN2. It has a molecular weight of 136.13 . It is a solid at room temperature .
Synthesis Analysis
8-Fluoroimidazo[1,2-a]pyridine has been synthesized as a physicochemical mimic of imidazo[1,2-a]pyrimidine . A novel synthesis of a 3,7-disubstituted-8-fluoroimidazopyridine has been developed .
Molecular Structure Analysis
The molecular structure of 8-Fluoroimidazo[1,2-a]pyridine consists of a five-membered imidazole ring fused to a six-membered pyridine ring . The presence of a fluorine atom at the 8th position is a key feature of this compound .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, including 8-Fluoroimidazo[1,2-a]pyridine, have been functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .
Physical And Chemical Properties Analysis
8-Fluoroimidazo[1,2-a]pyridine is a solid at room temperature . It has a molecular weight of 136.13 . The InChI code for this compound is 1S/C7H5FN2/c8-6-2-1-4-10-5-3-9-7(6)10/h1-5H .
Aplicaciones Científicas De Investigación
Reemplazo Bioisostérico en la Modulación del Receptor GABA(A)
Se ha establecido que la 8-Fluoroimidazo[1,2-a]piridina es una imitación fisicoquímica de la imidazo[1,2-a]pirimidina, utilizando técnicas tanto in silico como tradicionales . En un sistema in vitro, el anillo de 8-fluoroimidazopiridina actúa como un reemplazo bioisostérico para la imidazopirimidina en el modulador del receptor GABA(A). Este hallazgo abre posibilidades emocionantes para el diseño y la optimización de fármacos en el campo de la neurociencia.
Rutas Sintéticas y Estrategias de Fluoración
Los investigadores han desarrollado nuevas rutas sintéticas para obtener derivados de this compound. Se han explorado métodos de fluoración electrofílica, como los que utilizan Selectfluor, para introducir átomos de flúor en el andamiaje imidazoheterocíclico . Estas estrategias sintéticas son cruciales para crear análogos diversos con aplicaciones potenciales en química medicinal.
Agentes de Imagenología Funcional para Placas Cerebrales
Las imidazo[1,2-a]piridinas, incluidas sus contrapartes fluoradas, se han investigado como ligandos para detectar placas de beta-amiloide en el cerebro. El andamiaje de this compound es prometedor como agente de imagenología funcional, ayudando en el diagnóstico y el seguimiento de enfermedades neurodegenerativas como el Alzheimer .
Desarrollo de Fármacos Anxiolíticos
Las imidazo[1,2-a]pirimidinas se han estudiado como posibles anxiolíticos no sedantes. Aunque los estudios específicos sobre la this compound son limitados, su similitud estructural sugiere que también podría explorarse para propiedades anxiolíticas . Se necesitan más investigaciones para validar esta aplicación potencial.
Agonistas Selectivos del Receptor GABA(A)
Las imidazo[1,2-a]pirimidinas se han investigado como agonistas del sitio de unión GABA(A)alpha2/alpha3 funcionalmente selectivos y biodisponibles por vía oral para los trastornos de ansiedad. Si bien la this compound no se ha estudiado directamente en este contexto, su relación bioisostérica con la imidazopirimidina justifica la exploración de aplicaciones similares .
Mecanismo De Acción
Target of Action
8-Fluoroimidazo[1,2-a]pyridine is a physicochemical mimic of imidazo[1,2-a]pyrimidine . It has been identified as an allosteric modulator ligand of the GABAA receptor . The GABAA receptor is an ionotropic receptor and ligand-gated ion channel, which plays a major role in inhibitory neurotransmission in the brain.
Mode of Action
The 8-fluoroimidazopyridine ring contained in the ligand acts as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in the GABAA receptor modulator . This suggests that the compound interacts with the GABAA receptor, potentially altering its conformation and modulating its function.
Safety and Hazards
The safety information for 8-Fluoroimidazo[1,2-a]pyridine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Direcciones Futuras
Imidazo[1,2-a]pyridine derivatives, including 8-Fluoroimidazo[1,2-a]pyridine, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis, suggesting potential for future development as therapeutic agents .
Propiedades
IUPAC Name |
8-fluoroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-2-1-4-10-5-3-9-7(6)10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBDFOMJMRICLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461842 | |
| Record name | 8-Fluoroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139022-26-7 | |
| Record name | 8-Fluoroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 8-fluoroimidazo[1,2-a]pyridine of interest in neuroscience research?
A1: 8-Fluoroimidazo[1,2-a]pyridine derivatives have shown promise as ligands for GABAA receptors [, ]. These receptors are crucial in the central nervous system, playing a key role in regulating neuronal excitability. Specifically, these derivatives exhibit selective binding to GABAA receptors containing the α2, α3, and/or α5 subunits [].
Q2: How does the structure of 8-fluoroimidazo[1,2-a]pyridine relate to its activity?
A2: While specific structure-activity relationship (SAR) data isn't provided in the abstracts, research indicates that substituting the 3-position of the 8-fluoroimidazo[1,2-a]pyridine scaffold with various 5- or 6-membered heteroaromatic rings can significantly influence its binding affinity and selectivity for GABAA receptor subtypes []. This suggests that modifications at this position are crucial for optimizing its pharmacological profile.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[[(6E,8E)-1,12-diamino-11-(carboxymethylamino)-2,11-dihydroxy-3,10-dioxododeca-6,8-dien-2-yl]amino]acetic acid](/img/structure/B164069.png)





